molecular formula C12H18Cl2OSi B8032157 Tert-butyl(3,4-dichlorophenoxy)dimethylsilane CAS No. 188645-81-0

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane

Cat. No.: B8032157
CAS No.: 188645-81-0
M. Wt: 277.26 g/mol
InChI Key: OUAAHASYLQJLQV-UHFFFAOYSA-N
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Description

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18Cl2OSi. This compound is characterized by the presence of a tert-butyl group, a dichlorophenoxy group, and a dimethylsilane moiety. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3,4-dichlorophenoxy)dimethylsilane typically involves the reaction of 3,4-dichlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3,4-dichlorophenol+tert-butylchlorodimethylsilanetriethylamineThis compound+HCl\text{3,4-dichlorophenol} + \text{tert-butylchlorodimethylsilane} \xrightarrow{\text{triethylamine}} \text{this compound} + \text{HCl} 3,4-dichlorophenol+tert-butylchlorodimethylsilanetriethylamine​this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones.

    Reduction Reactions: The dichlorophenoxy group can be reduced to form the corresponding phenol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with nucleophiles replacing the chlorine atoms.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Phenolic compounds.

Scientific Research Applications

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.

    Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(3,4-dichlorophenoxy)dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(3-bromophenoxy)dimethylsilane
  • Tert-butyl(4-chlorophenoxy)dimethylsilane
  • Tert-butyl(3,5-dichlorophenoxy)dimethylsilane

Uniqueness

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which influences its reactivity and the types of reactions it can undergo. This compound’s combination of steric hindrance and electronic effects makes it particularly useful in selective organic transformations.

Properties

IUPAC Name

tert-butyl-(3,4-dichlorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAAHASYLQJLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801337476
Record name tert-Butyl(3,4-dichlorophenoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188645-81-0
Record name tert-Butyl(3,4-dichlorophenoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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